molecular formula C₄₇H₆₁NO₄ B1145038 (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet CAS No. 186826-68-6

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet

Numéro de catalogue: B1145038
Numéro CAS: 186826-68-6
Poids moléculaire: 703.99
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet is a complex steroidal molecule. It features a unique structure combining steroidal and pyridinyl moieties, which may contribute to its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet typically involves multiple steps:

    Starting Materials: The synthesis begins with androsta-5,16-dien-3β-ol, a common steroidal precursor.

    Acetylation: The hydroxyl group at the 3-position is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Pyridinyl Introduction: The pyridinyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Assembly: The final product is obtained through a series of purification steps, including chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow techniques to improve efficiency and scalability.

    Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the steroidal backbone or the pyridinyl ring, leading to the formation of ketones or N-oxides.

    Reduction: Reduction reactions can target the double bonds in the steroidal structure, resulting in saturated derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Ketones, N-oxides.

    Reduction Products: Saturated steroids.

    Substitution Products: Derivatives with various functional groups replacing the acetyl group.

Applications De Recherche Scientifique

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to steroid receptors or enzymes involved in steroid metabolism.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

    (3β)-Androsta-5,16-dien-3-ol: A simpler steroidal compound without the pyridinyl group.

    (3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl: Lacks the pyridinyl substitution.

    17-(3-Pyridinyl)-androsta-5,16-dien-3-ol: Contains the pyridinyl group but lacks the acetylation.

Uniqueness

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: is unique due to its combination of steroidal and pyridinyl structures, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.

This compound , covering its synthesis, reactions, applications, and unique properties

Activité Biologique

The compound (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet , commonly referred to as a derivative of abiraterone, is notable for its biological activity, particularly in the context of prostate cancer treatment. This article reviews the compound's mechanisms of action, pharmacological properties, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of cytochrome P450 17α (CYP17A1), an enzyme crucial for androgen biosynthesis. By inhibiting CYP17A1, the compound reduces the production of androgens, which are pivotal in the progression of prostate cancer. The irreversible binding to CYP17A1 is facilitated by the presence of a 16,17-double bond , which enhances its effectiveness compared to other compounds lacking this structural feature .

Pharmacological Properties

The biological activity can be summarized through various pharmacological assessments:

Property Value
Molecular Weight 391.54 g/mol
Melting Point 127 - 130 °C
Solubility Soluble in dichloromethane; practically insoluble in water
IC50 for CYP17A1 inhibition 4 nM (high potency)

In Vitro Studies

In studies involving LNCaP prostate cancer cells, the compound demonstrated significant inhibition of prostate-specific antigen (PSA) expression and cell growth stimulated by androgens. The results indicated that it could effectively interrupt androgen receptor (AR) binding and suppress androgen-induced transactivation. Comparatively, it exhibited lower agonistic effects than traditional antiandrogens like hydroxyflutamide and bicalutamide, which is advantageous in minimizing withdrawal syndrome risks associated with antiandrogen therapies .

In Vivo Studies

In vivo evaluations using LAPC-4 xenograft models have shown that compounds similar to abiraterone exhibit superior anti-tumor efficacy compared to other treatments. Specifically, the compound's ability to inhibit tumor growth was significantly pronounced when administered in conjunction with methylprednisolone, further enhancing its therapeutic potential against metastatic castration-resistant prostate cancer (CRPC) .

Case Studies

Several clinical trials have investigated the efficacy of abiraterone acetate derivatives in treating prostate cancer:

  • Study on Abiraterone Acetate :
    • Objective : To evaluate the efficacy of abiraterone acetate in patients with CRPC.
    • Results : Patients exhibited improved survival rates and decreased PSA levels after treatment.
    • : The study confirmed the role of CYP17A1 inhibitors in managing advanced prostate cancer effectively .
  • Comparative Study with Galeterone :
    • Objective : To compare the biological activity of galeterone and abiraterone.
    • Results : Both compounds inhibited CYP17A1; however, abiraterone showed a more potent effect on AR down-regulation.
    • : This study highlighted the potential for structural modifications to enhance therapeutic outcomes in prostate cancer treatments .

Propriétés

Numéro CAS

186826-68-6

Formule moléculaire

C₄₇H₆₁NO₄

Poids moléculaire

703.99

Synonymes

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol Acetate (ester)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.